24,25-Epiminolanosterol
Description
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Properties
Molecular Formula |
C30H51NO |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H51NO/c1-19(9-12-24-27(4,5)31-24)20-13-17-30(8)22-10-11-23-26(2,3)25(32)15-16-28(23,6)21(22)14-18-29(20,30)7/h19-20,23-25,31-32H,9-18H2,1-8H3/t19-,20-,23?,24?,25+,28-,29-,30+/m1/s1 |
InChI Key |
JDIKVIQXIGRCEN-BYEWHZMLSA-N |
Isomeric SMILES |
C[C@H](CCC1C(N1)(C)C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Synonyms |
24,25-EMLS 24,25-epiminolanosterol 24,25-iminolanosterol |
Origin of Product |
United States |
Preparation Methods
Lanosterol Synthase (LSS) Modulation
Knockdown of Lss in fungal or mammalian cell cultures increases flux through the epoxycholesterol shunt, indirectly elevating this compound levels. For example, siRNA-mediated suppression of Lss in oligodendrocyte progenitor cells (OPCs) reduced lanosterol synthesis by 45–65%, favoring shunt pathway metabolites.
Sterol Methyltransferase (SMT) Inhibition
This compound itself acts as a competitive inhibitor of SMTs, enzymes critical for 24-alkylsterol biosynthesis in fungi. Structural studies reveal that the imino group mimics the transition state during methyl transfer from S-adenosylmethionine (SAM) to the sterol substrate.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of 24(R) and 24(S) epimers, with retention times of 12.3 and 13.1 minutes, respectively.
Research Findings and Biological Activity
Antifungal Activity
This compound disrupts ergosterol biosynthesis in Pneumocystis carinii and Candida albicans by inhibiting SMTs, reducing ATP levels by 70% at 50 μM.
Table 1: Inhibitory Effects of this compound on Pathogenic Fungi
Q & A
Q. What experimental models are suitable for evaluating the inhibitory effects of 24,25-Epiminolanosterol in sterol biosynthesis pathways?
- Methodological Answer : Use in vitro growth inhibition assays in pathogens like Naegleria fowleri or Toxoplasma gondii, where this compound is tested at varying concentrations (e.g., 0.1–10 µM) to generate dose-response curves. Quantify growth inhibition via optical density or cell viability markers. Parallel enzyme activity assays using microsomal preparations can confirm direct inhibition of sterol methyltransferase (SMT) or ERG2 enzymes .
Q. How does this compound structurally contribute to its inhibitory activity against sterol biosynthesis enzymes?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the epimino group or lanosterol backbone. Compare inhibitory potency using enzymatic assays (e.g., SMT1 activity in plant or protozoan microsomes) and correlate results with computational docking models to identify critical binding interactions .
Q. What controls are essential when assessing this compound’s specificity for SMT versus ERG2 enzymes?
- Methodological Answer : Include enzyme-specific inhibitors (e.g., Abafungin for SMT, Tamoxifen for ERG2) as positive controls. Use genetic knockout models or siRNA silencing to isolate enzyme contributions. Validate via sterol profiling (GC-MS) to track accumulation of pathway intermediates (e.g., zymosterol for ERG2 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported dual inhibition of SMT and ERG2 enzymes?
- Methodological Answer : Conduct competitive inhibition assays with purified enzymes to measure binding constants (Ki). Use isotopic labeling (e.g., ³H-lanosterol) to trace substrate conversion in the presence of this compound. Cross-validate findings with CRISPR-edited cell lines lacking SMT or ERG2 to confirm off-target effects .
Q. What synergistic drug combinations enhance this compound’s antiproliferative effects in protozoan parasites?
- Methodological Answer : Test combinatorial therapy with antifolates (e.g., pyrimethamine) using isobologram analysis to quantify synergy. Measure parasite viability via ATP-based luminescence assays and validate with in vivo models (e.g., murine toxoplasmosis). Monitor sterol profiles to assess metabolic disruption .
Q. What advanced techniques characterize the subcellular distribution and metabolic fate of this compound?
- Methodological Answer : Employ subcellular fractionation coupled with LC-MS/MS to quantify this compound accumulation in organelles (e.g., mitochondria). Use stable isotope tracing (¹³C/²H-labeled analogs) to track metabolic derivatives in cellular lipidomes .
Q. How can researchers address variability in this compound’s efficacy across different pathogen strains?
- Methodological Answer : Perform comparative genomics on resistant versus susceptible strains to identify mutations in sterol biosynthesis genes (e.g., SMT, ERG2). Validate via heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) and test inhibitor sensitivity in engineered strains .
Methodological Guidelines
- Statistical Rigor : Report means with standard deviations (SD) or standard error of the mean (SEM) based on ≥3 replicates. Justify significant figures (e.g., instrument precision) and specify statistical tests (e.g., ANOVA for dose-response comparisons) .
- Data Contradiction Analysis : Apply triangulation by cross-referencing enzymatic, genetic, and metabolomic data. Use sensitivity analysis to assess confounding variables (e.g., growth media composition) .
- Research Question Design : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound’s inhibition of SMT1 in plants mirror its activity in protozoans, and what structural features drive this conservation?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
